

In-Depth Crystal Structure Analysis of 2-Hydroxy-6-methylpyridine: A Technical Guide

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Compound of Interest		
Compound Name:	2-Hydroxy-6-methylpyridine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **2-Hydroxy-6-methylpyridine**, a molecule of significant interest in medicinal chemistry and materials science. This document details the crystallographic data, experimental protocols for its determination, and an exploration of its key structural features, presented for a technical audience.

Introduction: Tautomerism and Solid-State Structure

2-Hydroxy-6-methylpyridine exists in a tautomeric equilibrium with its pyridone form, 6-methyl-2-pyridone. Spectroscopic and theoretical studies have long debated the dominant tautomer under various conditions. Substituents on the pyridine ring, solvent polarity, and pH are known to influence this equilibrium. While electron-withdrawing groups tend to favor the pyridinol form, electron-donating groups, such as the methyl group in the 6-position, are predicted to favor the pyridone tautomer.

Single-crystal X-ray diffraction provides unambiguous evidence of the solid-state structure. The analysis of the crystalline form of **2-Hydroxy-6-methylpyridine** definitively shows that it exists as the 6-methyl-2-pyridone tautomer in the solid state. This finding is crucial for understanding its intermolecular interactions and for the rational design of co-crystals and pharmaceutical salts.



Crystallographic Data

The crystal structure of 6-methyl-2-pyridone was determined using synchrotron X-ray radiation due to the small crystal size. The crystallographic data is summarized in the tables below. The asymmetric unit of the crystal contains four crystallographically independent molecules, leading to a complex yet informative packing arrangement.

Crystal Data and Structure Refinement

Parameter	Value
CCDC Deposition Number	275532[1]
Empirical Formula	C ₆ H ₇ NO
Formula Weight	109.13
Temperature	150(2) K
Wavelength	0.6889 Å
Crystal System	Monoclinic
Space Group	P21/c
Unit Cell Dimensions	
a	13.918(3) Å
b	10.978(2) Å
С	14.238(3) Å
α	90°
β	114.78(3)°
У	90°
Volume	1974.7(7) Å ³
Z	16
Calculated Density	1.468 Mg/m³



Selected Bond Lengths (Å)

Bond	Molecule 1	Molecule 2	Molecule 3	Molecule 4
O-C2	1.256(3)	1.258(3)	1.258(3)	1.257(3)
N1-C2	1.380(3)	1.378(3)	1.378(3)	1.383(3)
N1-C6	1.370(3)	1.372(3)	1.373(3)	1.371(3)
C2-C3	1.431(4)	1.432(4)	1.431(4)	1.430(4)
C3-C4	1.348(4)	1.346(4)	1.347(4)	1.347(4)
C4-C5	1.417(4)	1.416(4)	1.416(4)	1.419(4)
C5-C6	1.359(4)	1.356(4)	1.357(4)	1.357(4)
C6-C7	1.498(4)	1.498(4)	1.498(4)	1.498(4)

Selected Bond Angles (°)

Angle	Molecule 1	Molecule 2	Molecule 3	Molecule 4
C6-N1-C2	123.6(2)	123.7(2)	123.7(2)	123.5(2)
O-C2-N1	120.3(2)	120.2(2)	120.3(2)	120.3(2)
O-C2-C3	123.3(3)	123.3(3)	123.3(3)	123.3(3)
N1-C2-C3	116.4(2)	116.5(2)	116.4(2)	116.4(2)
C4-C3-C2	121.0(3)	121.0(3)	121.0(3)	121.0(3)
C3-C4-C5	120.3(3)	120.4(3)	120.4(3)	120.4(3)
C6-C5-C4	118.0(3)	118.0(3)	118.0(3)	117.9(3)
N1-C6-C5	120.7(2)	120.5(2)	120.5(2)	120.7(2)
N1-C6-C7	116.9(2)	117.1(2)	117.1(2)	116.9(2)
C5-C6-C7	122.4(3)	122.4(3)	122.4(3)	122.4(3)

Experimental Protocols



The determination of the crystal structure of 6-methyl-2-pyridone involved the following key steps:

Crystallization

Single crystals of unsolvated 6-methyl-2-pyridone suitable for X-ray diffraction were obtained from a dry toluene solution layered with dry diethyl ether. The solution was stored for several months at approximately 263 K.[2] This slow crystallization process was essential for obtaining crystals of sufficient quality, although the resulting crystals were small.

X-ray Data Collection

Due to the small size of the crystals, X-ray diffraction data were collected using synchrotron radiation.[2] The data were collected at a temperature of 150(2) K. A summary of the data collection parameters is provided in the table in section 2.1.

Structure Solution and Refinement

The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to nitrogen were located in a difference Fourier map and refined freely. Other hydrogen atoms were placed in calculated positions and refined using a riding model.

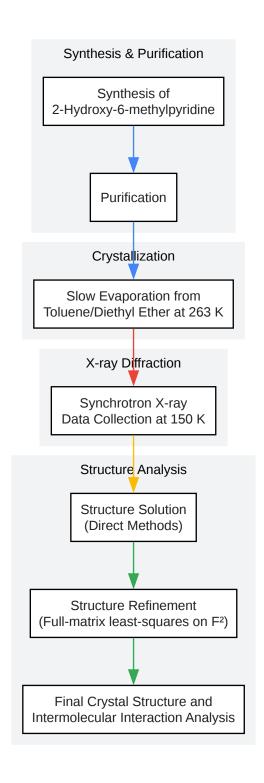
Structural Analysis and Intermolecular Interactions

The crystal structure of 6-methyl-2-pyridone reveals a complex hydrogen-bonding network. The four independent molecules in the asymmetric unit assemble into three distinct infinite chains through N-H···O hydrogen bonds.[2][3] Two of the independent molecules link together to form one chain, while the other two molecules each form chains with their own symmetry equivalents.[2][3] These chains are further held together by weak π - π stacking interactions.[2] This intricate packing arrangement highlights the strong directional interactions governed by the pyridone tautomer.

Logical Workflow

The following diagram illustrates the logical workflow from compound synthesis to the final crystal structure analysis.





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Experimental Workflow for Crystal Structure Analysis

Conclusion



The crystal structure of **2-Hydroxy-6-methylpyridine** confirms its existence as the 6-methyl-2-pyridone tautomer in the solid state. The detailed crystallographic data and the intricate network of hydrogen bonds and π - π interactions provide a fundamental understanding of its solid-state behavior. This information is invaluable for researchers in drug development and materials science for applications such as polymorphism screening, co-crystal design, and computational modeling. The experimental protocol, particularly the use of synchrotron radiation for data collection from small crystals, highlights a key technique in modern crystallography.

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